molecular formula C23H26N6O3 B2848188 1-(3-((4-((4-Ethoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone CAS No. 898617-85-1

1-(3-((4-((4-Ethoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

Cat. No.: B2848188
CAS No.: 898617-85-1
M. Wt: 434.5
InChI Key: OHDSWRCXBUQOMX-UHFFFAOYSA-N
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Description

The compound 1-(3-((4-((4-Ethoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone features a 1,3,5-triazine core substituted with a morpholino group at position 6, a 4-ethoxyphenylamino group at position 4, and a ketone-functionalized phenyl group at position 2. This structure is characteristic of kinase inhibitors, where the morpholino group enhances solubility and the ethoxyphenyl moiety modulates lipophilicity and target binding .

Properties

IUPAC Name

1-[3-[[4-(4-ethoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-3-32-20-9-7-18(8-10-20)24-21-26-22(25-19-6-4-5-17(15-19)16(2)30)28-23(27-21)29-11-13-31-14-12-29/h4-10,15H,3,11-14H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDSWRCXBUQOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituents on the triazine ring and phenyl groups, leading to variations in melting points, yields, and solubility:

Compound Name/ID Substituents (Triazine Positions 4 and 6) Melting Point (°C) Yield (%) Key Structural Differences
Target Compound 4-(4-Ethoxyphenyl)amino, 6-morpholino Not reported Not reported Ethoxy group enhances lipophilicity vs. methoxy or chloro
Compound 4 4-(4-Chlorophenyl)amino, 6-(4-chlorophenyl)amino 258–260 80 Chlorine substituents increase polarity but reduce solubility
Compound 5 4-(2-Hydroxyethyl)amino, 6-morpholino 191–193 76 Hydroxyethyl improves hydrophilicity
Compound 7e 4-(4-Chlorophenyl)amino, 6-(2-hydroxyethyl)amino 200–205 92 Chlorophenyl enhances electronic effects vs. ethoxy
4-(3,4-Dimethylphenyl)amino, 6-pyrrolidinyl Not reported Not reported Pyrrolidine vs. morpholino alters ring basicity

Key Observations :

  • Morpholino vs. Pyrrolidinyl: Morpholino (oxygen-containing) substituents, as in the target compound, improve water solubility compared to pyrrolidinyl analogs .
  • Ethoxy vs. Chloro/Methoxy : The ethoxy group in the target compound balances lipophilicity and metabolic stability better than electron-withdrawing chloro (e.g., Compound 4) or smaller methoxy groups () .
  • Hydroxyethyl Substituents : Compounds with 2-hydroxyethyl groups (e.g., Compound 5) exhibit lower melting points (~190°C), suggesting reduced crystallinity compared to chlorinated analogs .

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